REACTION_SMILES
|
[CH3:14][CH2:15][O:16][CH2:17][CH3:18].[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1.[OH2:13]>>[OH:1][C:2]1([CH3:14])[CH2:3][CH2:4][CH:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCC(=O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCC(C)(O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |